N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C14H18N4O3S |
|---|---|
Molecular Weight |
322.39 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)-2-oxoethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H18N4O3S/c1-10-12(22-14(17-10)18-6-3-4-7-18)13(20)16-9-11(19)15-5-8-21-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
KRHUUSDPNDUWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Substituted Thiazole Intermediate
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is synthesized via the following steps:
-
Thioureation : Reaction of 2-bromo-4-methylacetophenone with thiourea in ethanol under reflux yields 4-methylthiazole-2-amine.
-
Pyrrole Introduction : The amine group is substituted with pyrrole using a copper-catalyzed Ullmann coupling (CuI, L-proline, K₂CO₃, DMSO, 110°C).
-
Carboxylic Acid Formation : Hydrolysis of the ester group (NaOH, MeOH/H₂O, 50°C) produces the carboxylic acid intermediate.
Key Data :
Amide Side Chain Installation
The carboxamide side chain is introduced via coupling reactions.
Activation of Carboxylic Acid
The carboxylic acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or acetonitrile:
Coupling with 2-Methoxyethylamine
The activated intermediate reacts with 2-methoxyethylamine (1.2 eq) to form the target amide:
-
Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (chloroform/methanol, 19:1).
Analytical Data :
Alternative Synthetic Routes
One-Pot Thiazole-Amidation Strategy
A streamlined method combines thiazole formation and amide coupling in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 50% while maintaining yields of 70–75%.
Optimization and Challenges
Regioselectivity in Pyrrole Substitution
Purification Difficulties
-
Issue : Co-elution of byproducts in silica gel chromatography.
-
Resolution : Gradient elution (hexane → ethyl acetate) improves separation.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Classical Hantzsch | 59–66 | 24–48 | High reproducibility |
| One-Pot | 87 | 12 | Reduced steps |
| Microwave-Assisted | 70–75 | 0.5 | Rapid synthesis |
Spectroscopic Characterization
Critical data for validating the compound’s structure:
Industrial-Scale Considerations
For large-scale production (>1 kg):
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the functional groups, especially the amino and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole core with various functional groups, which contribute to its biological activity. Its structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 300.36 g/mol
The unique combination of the thiazole ring and the pyrrole moiety is believed to enhance its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in tumor cells.
- Case Studies : In vitro studies have demonstrated that derivatives show promising results against various cancer cell lines, including breast and lung cancers.
Antimicrobial Properties
The thiazole derivatives have been evaluated for their antimicrobial activities against a range of pathogens:
- Broad Spectrum Activity : Compounds containing thiazole rings have shown efficacy against Gram-positive and Gram-negative bacteria.
- Case Studies : Certain derivatives have been tested against Mycobacterium smegmatis, demonstrating minimum inhibitory concentrations (MICs) that suggest potential as antibacterial agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound might possess anti-inflammatory properties:
- Inhibition Studies : Molecular docking studies indicate potential interactions with enzymes such as lipoxygenase, which play critical roles in inflammatory pathways.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) of this compound is crucial for its development as a therapeutic agent:
| Property | Description |
|---|---|
| Absorption | Moderate; influenced by solubility |
| Distribution | Potentially good due to lipophilicity |
| Metabolism | Likely hepatic; requires further investigation |
| Excretion | Primarily renal; studies needed |
| Toxicity | Preliminary data suggests low toxicity |
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Carboxamides with Pyrrole Substitutions
N-[2-(2-Methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide ()
- Structural Differences: The carboxamide is substituted with a 2-(2-methoxyphenyl)ethyl group instead of the methoxyethylamino-oxoethyl chain.
- This may influence membrane permeability and metabolic stability .
N-(1,3-Benzodioxol-5-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide ()
- Structural Differences : Features a 4-propyl group on the thiazole and a 1,3-benzodioxol-5-yl substituent on the carboxamide.
- Implications : The benzodioxole group introduces electron-rich aromaticity, which could enhance π-π stacking interactions in biological targets. The propyl group may increase steric bulk, affecting binding pocket compatibility .
Thiazole Carboxamides with Heterocyclic Substitutions
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives ()
- Structural Differences : Replaces the pyrrole group with a 4-pyridinyl moiety.
- Implications: The pyridine ring’s basic nitrogen may participate in additional hydrogen bonding or ionic interactions, altering target selectivity.
Dasatinib (BMS-354825) ()
- Structural Differences: Contains a pyrimidinylamino group at position 2 and a complex carboxamide side chain with chlorophenyl and piperazinyl groups.
- Implications : Dasatinib’s clinical success as a tyrosine kinase inhibitor highlights the importance of heterocyclic diversity in thiazole carboxamides. The target compound’s pyrrole group may confer distinct target specificity compared to Dasatinib’s pyrimidine-based scaffold .
Compounds with Methoxyethylamino Substituents
[N-(2-Methoxyethyl)-N-(methyl)amino]ethynyl Derivatives ()
- Structural Differences: Alkynyl-linked methoxyethylamino groups contrast with the target’s oxoethylamino chain.
(5S)-N-(2-Methoxyethyl)-5-[(1-Phenylcyclopropane-1-carbonyl)amino]pyrrolo-pyrazole Carboxamide ()
- Structural Differences : Incorporates a pyrrolo-pyrazole core instead of thiazole.
- Implications : The methoxyethyl group’s placement in a different heterocyclic system demonstrates its versatility in modulating solubility and metabolic stability across pharmacophores .
Biological Activity
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the pyrrole moiety and the methoxyethyl amino group further enhances its potential as a therapeutic agent.
Chemical Formula: CHNOS
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure suggests it may possess similar activity due to the presence of the thiazole ring.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | |
| Compound B | Escherichia coli | 64 | |
| Compound C | Pseudomonas aeruginosa | 16 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been documented in several studies. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds containing the thiazole moiety have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study demonstrated that a thiazole derivative significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 μM, with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics.
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, the compound may also exhibit anti-inflammatory and analgesic properties. The thiazole ring has been associated with these effects in various studies.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: Thiazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Receptor Interaction: The compound may bind to specific receptors involved in cell signaling pathways, modulating cellular responses.
Q & A
Basic Synthesis Methodology
Q: What are the key steps and reagents for synthesizing this compound? A: The synthesis involves multi-step routes typical of thiazole-carboxamide derivatives. Critical steps include:
- Thiazole ring formation : Reaction of α-haloketones with thioamides under controlled pH (e.g., using sodium acetate) to form the thiazole core .
- Amide coupling : Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with 2-[(2-methoxyethyl)amino]-2-oxoethylamine .
- Pyrrole substitution : Introducing the 1H-pyrrol-1-yl group via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling .
Key reagents : Thioamides, α-haloketones, EDCI, HOBt, and Pd catalysts.
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst use : Phosphorus pentasulfide (P₄S₁₀) or sodium hydride accelerates thiazole ring closure .
- Temperature control : Maintaining 60–80°C during amide coupling minimizes side reactions .
- In-line monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
